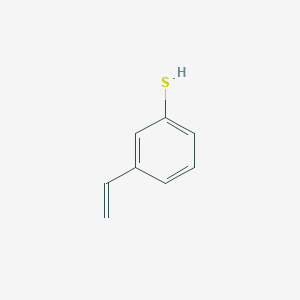
n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide: is a quaternary ammonium compound It is characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
Tertiary Amine+Alkyl Halide→Quaternary Ammonium Salt
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can also occur, potentially affecting the carbonyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of ionic liquids.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in drug delivery systems.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates.
- Potential applications in the development of new therapeutic agents.
Industry:
- Utilized in the formulation of specialty chemicals.
- Applied in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
- n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium chloride
- n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium bromide
Comparison:
- Uniqueness: The iodide variant may exhibit different solubility and reactivity compared to its chloride and bromide counterparts. The choice of halide can influence the compound’s application in various fields.
- Applications: While all these compounds can be used as phase transfer catalysts, their specific applications may vary based on their chemical properties.
Properties
CAS No. |
71666-51-8 |
|---|---|
Molecular Formula |
C14H20INO |
Molecular Weight |
345.22 g/mol |
IUPAC Name |
trimethyl-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15(2,3)10-12-9-8-11-6-4-5-7-13(11)14(12)16;/h4-7,12H,8-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BPERJTVPTVXRSE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CCC2=CC=CC=C2C1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


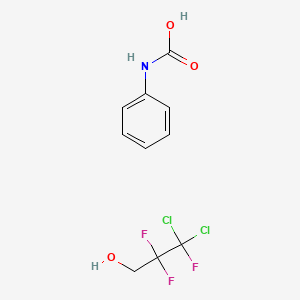
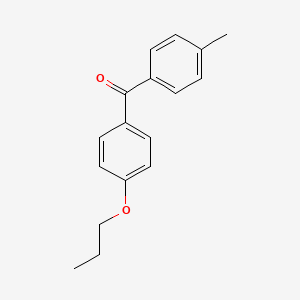
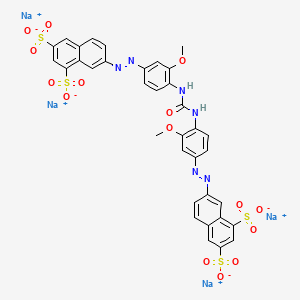
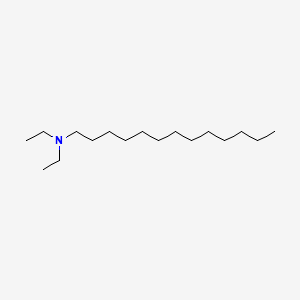
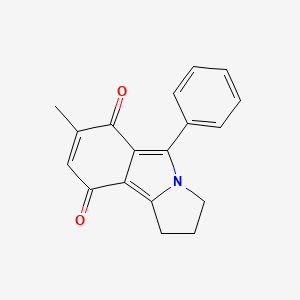
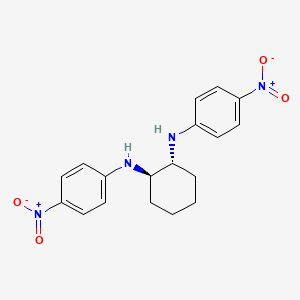
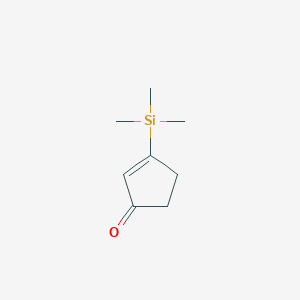
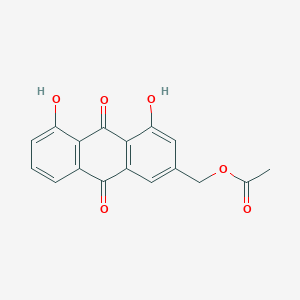
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
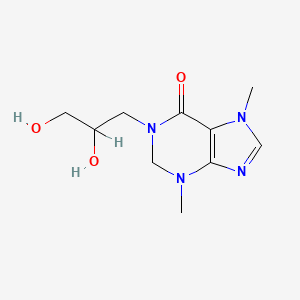
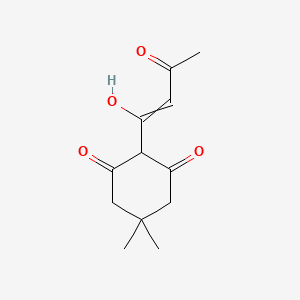
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
